N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-23-13-4-3-11(9-14(13)24-2)5-6-18-15(21)12-10-19-17-20(16(12)22)7-8-25-17/h3-4,9-10H,5-8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJXCMWBSNQFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CN=C3N(C2=O)CCS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenethylamine with a suitable thiazolopyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Hydrolysis of Carboxamide Group
The carboxamide moiety (-CONH₂) undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic hydrolysis : Produces the corresponding carboxylic acid and ammonium salt.
-
Basic hydrolysis (saponification) : Yields a carboxylate salt and ammonia.
Reaction conditions for similar thiazolo[3,2-a]pyrimidine carboxamides involve refluxing with HCl (6M) or NaOH (2M) in ethanol/water.
Oxidation of Thiazole and Pyrimidine Moieties
The thiazolo[3,2-a]pyrimidine core is susceptible to oxidation at sulfur and nitrogen centers:
-
Thiazole sulfur : Oxidized to sulfoxide or sulfone using H₂O₂ or mCPBA.
-
Pyrimidine ring : Aromatic oxidation can occur with strong oxidants like KMnO₄.
For example, oxidation of the thiazole ring in related compounds with H₂O₂ (30%) at 60°C yields sulfoxide derivatives .
Nucleophilic Substitution at the Ethyl Linker
The ethyl chain connecting the dimethoxyphenyl group to the heterocycle participates in nucleophilic substitutions. For instance:
-
Halogenation : Reaction with PCl₅ replaces the hydroxyl group (if present) with Cl.
-
Amination : Treatment with NH₃/MeOH introduces amine groups.
No direct data exists for this compound, but analogous thiazolo-pyrimidines show substitution at similar positions under SN2 conditions .
Cycloaddition Reactions
The electron-deficient pyrimidine ring may engage in [4+2] Diels-Alder reactions. For example:
-
With dienes (e.g., 1,3-butadiene), it forms bicyclic adducts.
Predicted regioselectivity aligns with pyrido[2,3-d]pyrimidine derivatives, where the C6 position is most reactive .
Biological Interactions (Enzyme Inhibition)
While not a classical chemical reaction, the compound interacts with biological targets:
-
CDC25B phosphatase inhibition : Thiazolopyrimidines block this enzyme (IC₅₀ ~4.5 μM for analog 44 ), critical in cancer cell cycle regulation .
-
Binding mechanism : Involves hydrogen bonding with the carboxamide group and π-stacking with the dimethoxyphenyl substituent.
Synthetic Modifications
Key steps in synthesizing analogs include:
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising activity against several biological targets, making it a candidate for further development in therapeutic applications.
Anticancer Activity
Research indicates that thiazolo-pyrimidine derivatives can exhibit anticancer properties. Studies have shown that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide demonstrate cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial and fungal strains. This property can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Biological Studies
This compound serves as a valuable tool in biological research.
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition assays to study its effect on various enzymes linked to disease pathways. For example, it has shown potential as an inhibitor of certain proteases and kinases that are critical in cancer progression.
Pharmacokinetic Studies
Understanding the pharmacokinetics of this compound is essential for its development into a therapeutic agent. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its suitability for clinical use.
Drug Development
The unique structure of this compound makes it an attractive scaffold for drug design.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the pharmacological profile of this compound. Modifications to its chemical structure can lead to improved potency and selectivity towards specific biological targets.
Combination Therapies
There is potential for this compound to be used in combination therapies with existing drugs to enhance efficacy and reduce resistance in treatment regimens for diseases such as cancer and infections.
Comprehensive Data Table
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Cytotoxic effects on cancer cell lines observed |
| Antimicrobial Properties | Inhibitory effects against bacterial and fungal strains | |
| Biological Studies | Enzyme Inhibition | Potential inhibitor of proteases and kinases |
| Pharmacokinetic Studies | Evaluated ADME properties | |
| Drug Development | Structure-Activity Relationship | Optimization through chemical modifications |
| Combination Therapies | Potential enhancement of efficacy with existing drugs |
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Position and Number of Methoxy Groups
- Target Compound: 3,4-Dimethoxyphenethyl group.
- N-(4-Methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide () : Single 4-methoxy substituent. Reduced steric hindrance and electronic effects compared to the 3,4-dimethoxy analog, which may alter solubility or metabolic stability .
- 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (): 4-Methoxyphenyl at position 5 and methyl at position 6.
Functional Group Differences
- Ethyl Esters (–9) : Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () replaces the carboxamide with an ester. Esters are more hydrolytically labile, reducing bioavailability compared to carboxamides .
- Phthalimide Derivatives () : Compounds like those in incorporate phthalimide groups, which are bulkier and may hinder passive diffusion across biological membranes compared to the target compound’s carboxamide .
Physicochemical Properties
- Crystallography :
- The target compound’s 3,4-dimethoxyphenethyl group may engage in C–H···O hydrogen bonding (as seen in –9), whereas analogs with bromophenyl () or trimethoxybenzylidene () groups exhibit π-halogen or π-stacking interactions .
- Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () forms intermolecular hydrogen bonds via its carboxylate group, a feature absent in the carboxamide target compound .
Data Tables
Research Findings and Discussion
- Substituent Effects : The 3,4-dimethoxy motif enhances electronic interactions with biological targets, as seen in verapamil’s binding to P-glycoprotein . Single-methoxy analogs () may exhibit weaker binding but better pharmacokinetic profiles.
- Functional Group Impact : Carboxamides generally exhibit greater metabolic stability than esters (), making the target compound more suitable for oral administration.
- Crystallographic Insights : The dimethoxy group’s orientation influences hydrogen bonding and crystal packing, which could affect formulation stability .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core, which is known for various biological activities. Its molecular formula is with a molecular weight of approximately 304.36 g/mol. The structural complexity allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular processes. Notably:
- Enzyme Inhibition : The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis. This inhibition can lead to antiproliferative effects in cancer cells.
- Kinase Modulation : It has been suggested that compounds with similar structures can modulate kinase activity, impacting signaling pathways related to cell growth and survival .
Biological Targets
Research indicates that thiazolo[3,2-a]pyrimidine derivatives often target kinases and other proteins involved in cancer progression. For example:
Research Findings
- Anticancer Activity : Studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds targeting DHFR showed enhanced efficacy compared to non-targeted therapies .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting specific pathways related to cytokine production and immune response modulation .
- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, indicating that these compounds may play a role in treating neurodegenerative diseases through modulation of oxidative stress pathways .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- A study involving pyrido[2,3-d]pyrimidine derivatives revealed that modifications at the ethyl group significantly enhanced their anticancer properties against breast cancer cell lines .
- Another investigation focused on the synthesis of thiazolo-pyrimidine derivatives demonstrated their effectiveness in targeting specific kinases involved in tumorigenesis, providing a basis for further drug development .
Q & A
Q. What synthetic strategies are recommended for preparing this compound with high purity?
The synthesis typically involves coupling a 3,4-dimethoxyphenylethylamine derivative with a thiazolo[3,2-a]pyrimidine-6-carboxylic acid precursor. A common method employs carbodiimide coupling agents (e.g., CDI or DCC) under reflux in aprotic solvents like DMF or THF. Reaction monitoring via TLC and purification through column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product in >90% purity .
Q. Which spectroscopic and crystallographic techniques confirm the molecular structure?
- NMR : H and C NMR identify proton environments and carbon frameworks, with the 3,4-dimethoxyphenyl group showing characteristic aromatic signals at δ 6.7–7.1 ppm and methoxy singlets at δ 3.8–3.9 ppm .
- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles, confirming the fused thiazole-pyrimidine core and substituent orientation .
- IR : Validates carbonyl groups (stretching at ~1680 cm) and secondary amide N-H bonds (~3300 cm) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?
- Substitution patterns : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess electronic effects on bioactivity. highlights dichlorophenyl analogs for enhanced lipophilicity .
- Core modifications : Introduce methyl or ethyl groups at the 7-position of the thiazolo-pyrimidine scaffold to study steric effects on target binding. Monitor changes via HPLC-MS and correlate with activity assays .
Q. What computational methodologies predict conformational stability and reactivity?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to assess stability of the carboxamide linkage under physiological conditions .
Q. How to resolve discrepancies between in vitro and in silico biological activity data?
- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) for binding kinetics and cellular thermal shift assays (CETSA) for target stabilization .
- Docking refinement : Apply induced-fit docking (e.g., Schrödinger Suite) to account for protein flexibility, cross-validated with mutagenesis studies on suspected binding residues .
Q. What reaction optimization strategies improve yields in multi-step syntheses?
- Catalyst screening : Use Pd/Cu catalysts for Ullmann-type couplings of aromatic substituents, optimizing temperature (80–120°C) and solvent (toluene/DMF) to suppress side reactions .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) for cyclization steps, enhancing throughput while maintaining >85% yield .
Data Contradiction Analysis
Q. How to address inconsistent crystallographic vs. spectroscopic data?
- Cross-validation : Compare X-ray-derived bond angles with DFT-optimized structures; deviations >5% suggest polymorphism or solvate formation. Re-crystallize under controlled conditions (e.g., slow evaporation in CHCl) .
- Dynamic NMR : Resolve rotational barriers of the 3,4-dimethoxyphenyl group at variable temperatures (e.g., 298–343 K) to detect conformational flexibility not captured in static crystal structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
